![molecular formula C21H15BrN4O2 B2850301 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005304-87-9](/img/structure/B2850301.png)
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a synthetic compound belonging to the class of brominated benzamides. This compound features a pyrido[2,3-d]pyrimidine core, an important scaffold in medicinal chemistry due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Synthesis of the Pyrido[2,3-d]pyrimidine Core:
Starting from 2-methyl-4-oxo-4H-pyrido[2,3-d]pyrimidine.
Use of brominating agents like N-bromosuccinimide (NBS) to introduce the bromine atom.
- Attachment of the Benzamide Moiety:
Coupling reaction between 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline and 3-bromobenzoyl chloride.
Catalysts: Typically, the use of bases like triethylamine or pyridine.
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
- Industrial Production Methods:
Scale-up of the aforementioned synthetic route.
Optimization of reaction conditions for cost-efficiency and yield.
Continuous flow reactors might be used to enhance reaction rates and safety.
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions:
The bromine atom can undergo nucleophilic substitution.
Reagents: Nucleophiles such as amines, thiols.
Conditions: Often performed in polar aprotic solvents.
- Oxidation and Reduction:
Oxidation: Possible conversion of the pyrido[2,3-d]pyrimidine core to various oxidative states.
Reduction: Hydrogenation of the benzamide moiety.
Reagents: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or reducing agents like hydrogen gas over palladium catalyst.
- Cyclization:
Potential to undergo intramolecular cyclization reactions.
Conditions: Typically requires heating and the presence of strong bases or acids.
- Substitution Products:
Nucleophilic substitution yields compounds with various functional groups replacing bromine.
- Oxidation/Reduction Products:
Different oxidative states of the pyrido[2,3-d]pyrimidine.
Reduced benzamide derivatives.
Scientific Research Applications
- Chemistry:
Serves as a building block for the synthesis of more complex molecules.
- Biology:
Studied for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
- Medicine:
Investigated for its potential anticancer, antiviral, and anti-inflammatory activities.
- Industry:
Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
- Molecular Targets:
Potentially targets enzymes involved in DNA replication or repair due to its pyrido[2,3-d]pyrimidine core.
- Pathways Involved:
May interfere with cellular signaling pathways or DNA binding proteins, leading to its biological effects.
Inhibition of specific enzymes crucial for cellular proliferation or inflammation.
Comparison with Similar Compounds
- Similar Compounds:
4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
3-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide.
- Uniqueness:
The presence of bromine at the 3-position of the benzamide moiety may confer unique reactivity and biological activity.
The specific substitution pattern could affect its binding affinity and selectivity towards molecular targets.
This article gives a comprehensive look at 3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, from its synthesis to its potential in scientific research and industry.
Properties
IUPAC Name |
3-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQHARXGYBLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)
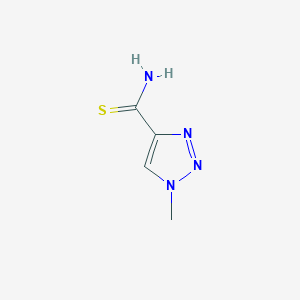
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)
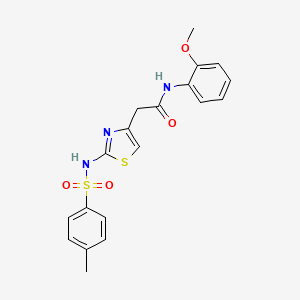

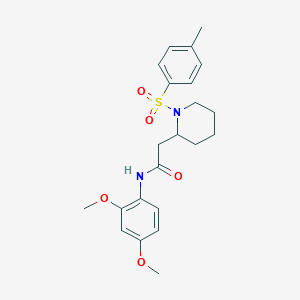

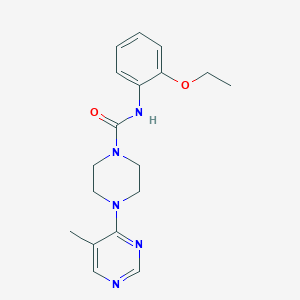
![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)
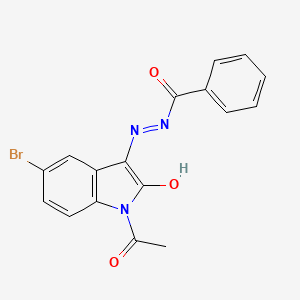

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)
